molecular formula C21H24N2O4S B4179731 N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide

Cat. No. B4179731
M. Wt: 400.5 g/mol
InChI Key: DSRMZTWCZRHRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, such as inflammation, pain, and cancer. A-438079 has been widely used in scientific research to investigate the role of P2X7 receptor in different systems, including the nervous system, immune system, and cardiovascular system.

Mechanism of Action

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. When ATP binds to the P2X7 receptor, it opens the channel and allows the influx of Ca2+ and Na+ ions, leading to the activation of downstream signaling pathways. N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide binds to the P2X7 receptor and prevents ATP from binding, thereby inhibiting the downstream signaling pathways. The inhibition of P2X7 receptor signaling by N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce inflammation, apoptosis, and oxidative stress in various systems.
Biochemical and physiological effects:
The biochemical and physiological effects of N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide depend on the system being studied. In the nervous system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce the release of pro-inflammatory cytokines and chemokines, reduce microglial activation, and improve cognitive function. In the immune system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the activation of T cells, reduce the production of pro-inflammatory cytokines, and enhance the function of regulatory T cells. In the cardiovascular system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce myocardial ischemia-reperfusion injury, inhibit atherosclerosis progression, and improve endothelial function.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide in lab experiments include its high selectivity for the P2X7 receptor, its ability to inhibit downstream signaling pathways, and its well-established synthesis method. The limitations of using N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide in lab experiments include its low solubility in water, its potential off-target effects, and its limited availability.

Future Directions

For the research on N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide include the investigation of its potential therapeutic applications in various diseases, the exploration of its interactions with other signaling pathways, the development of more potent and selective P2X7 receptor antagonists, and the optimization of its pharmacokinetic properties for clinical use.
In conclusion, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide is a selective antagonist of the P2X7 receptor that has been widely used in scientific research to investigate the role of P2X7 receptor in different systems. N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has shown promising results in reducing inflammation, apoptosis, and oxidative stress in various diseases, and its potential therapeutic applications warrant further investigation.

Scientific Research Applications

N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been used in various scientific research studies to investigate the role of P2X7 receptor in different systems. In the nervous system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce microglial activation, and improve cognitive function in animal models of neuroinflammation and neurodegenerative diseases (Monif et al., 2010; Di Virgilio et al., 2017). In the immune system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to inhibit the activation of T cells, reduce the production of pro-inflammatory cytokines, and enhance the function of regulatory T cells, thereby suppressing the development of autoimmune diseases and allograft rejection (Gu et al., 2010; Chen et al., 2012). In the cardiovascular system, N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-furamide has been shown to reduce myocardial ischemia-reperfusion injury, inhibit atherosclerosis progression, and improve endothelial function (Stokes et al., 2010; Zhang et al., 2017).

properties

IUPAC Name

N-[4-(1-adamantylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c24-20(19-2-1-7-27-19)22-17-3-5-18(6-4-17)28(25,26)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h1-7,14-16,23H,8-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRMZTWCZRHRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(Adamantan-1-YL)sulfamoyl]phenyl}furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.